molecular formula C14H8F4O2 B6365599 4-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261871-99-1

4-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6365599
CAS RN: 1261871-99-1
M. Wt: 284.20 g/mol
InChI Key: MOTJXJCVXDHABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, also known as 4-F2TPA, is an organic compound with the molecular formula C11H6F5O2. It is a white crystalline solid that is soluble in organic solvents. 4-F2TPA is a fluorinated derivative of benzoic acid and has been used in various scientific studies due to its unique properties. This compound has been studied for its potential applications in organic synthesis, drug delivery, and photochemical reactions.

Scientific Research Applications

4-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications due to its unique properties. This compound has been used as a model compound for the study of organic synthesis, drug delivery, and photochemical reactions. It has also been used in the synthesis of other fluorinated compounds. In addition, 4-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of these drugs.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the compound binds to specific receptors in the body and modulates the activity of these receptors. This can lead to changes in biochemical and physiological processes, which can be beneficial or harmful depending on the application.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% are not yet fully understood. However, it is believed that the compound can modulate the activity of various receptors in the body, leading to changes in biochemical and physiological processes. In addition, 4-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been shown to have an effect on the metabolism of certain drugs, which can lead to changes in their efficacy and side effects.

Advantages and Limitations for Lab Experiments

4-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and is available commercially. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, 4-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% can be used in a variety of scientific studies due to its unique properties.
However, there are also some limitations to using 4-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments. This compound is relatively expensive and may not be available in all countries. Furthermore, the mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret the results of experiments using this compound.

Future Directions

There are several potential future directions for research on 4-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95%. First, further research is needed to better understand the mechanism of action of this compound. This could lead to a better understanding of its biochemical and physiological effects. Second, further research is needed to investigate the potential applications of 4-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% in various scientific studies. Finally, further research is needed to investigate the potential for 4-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% to be used as a drug delivery system.

Synthesis Methods

4-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% can be synthesized in a variety of ways. The most common method is the direct fluorination of benzoic acid with sulfur tetrafluoride (SF4). In this method, benzoic acid is reacted with SF4 in the presence of a catalyst, such as copper fluoride, to form 4-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95%. This method has been used to synthesize 4-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% in high yields (up to 99%) and is considered to be the most efficient method for the synthesis of this compound.

properties

IUPAC Name

4-fluoro-2-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-8-5-6-10(13(19)20)11(7-8)9-3-1-2-4-12(9)14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTJXJCVXDHABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681442
Record name 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261871-99-1
Record name 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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